molecular formula C17H16N2OS2 B2982982 2,4-dimethyl-N-(2-(thiophen-3-yl)benzyl)thiazole-5-carboxamide CAS No. 1797322-87-2

2,4-dimethyl-N-(2-(thiophen-3-yl)benzyl)thiazole-5-carboxamide

Cat. No.: B2982982
CAS No.: 1797322-87-2
M. Wt: 328.45
InChI Key: AYRMATYQRWIDMZ-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-(2-(thiophen-3-yl)benzyl)thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Mechanism of Action

Target of Action

The compound “2,4-dimethyl-N-(2-(thiophen-3-yl)benzyl)thiazole-5-carboxamide” belongs to the class of heterocyclic compounds known as thiazoles . Thiazoles and their derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .

Mode of Action

The mode of action of thiazole derivatives is characterized by their interaction with various biological targets. These molecules may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems

Biochemical Pathways

Thiazole derivatives have been reported to affect a variety of biochemical pathways due to their diverse biological activities . They can activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems . .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This solubility profile may influence the ADME properties of “this compound”.

Result of Action

The result of action of a compound refers to the molecular and cellular effects of its action. Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(2-(thiophen-3-yl)benzyl)thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,4-dimethylthiazole with 2-(thiophen-3-yl)benzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance reaction rates and scalability. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(2-(thiophen-3-yl)benzyl)thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethylthiazole: A simpler thiazole derivative with similar structural features but lacking the thiophene and benzyl groups.

    Thiophene-2-carboxamide: Contains the thiophene ring and carboxamide group but lacks the thiazole moiety.

    Benzylthiazole: Contains the benzyl and thiazole groups but lacks the thiophene ring.

Uniqueness

2,4-dimethyl-N-(2-(thiophen-3-yl)benzyl)thiazole-5-carboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,4-dimethyl-N-[(2-thiophen-3-ylphenyl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-11-16(22-12(2)19-11)17(20)18-9-13-5-3-4-6-15(13)14-7-8-21-10-14/h3-8,10H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRMATYQRWIDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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